
Secrepan
Übersicht
Beschreibung
Secrepan is a peptide hormone that plays a crucial role in the regulation of water homeostasis and pH levels in the duodenum. It is produced by the S cells of the duodenum and was first discovered in 1902 by British physiologists Sir William M. Bayliss and Ernest H. Starling . This compound is composed of 27 amino acids and is primarily involved in stimulating the secretion of bicarbonate from the pancreas, which helps neutralize stomach acid entering the small intestine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Secrepan can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Removal of protecting groups: using trifluoroacetic acid (TFA).
Cleavage of the peptide: from the resin and purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, secretin is produced using recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the secretin peptide, which is subsequently purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Secrepan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which stabilize its three-dimensional structure.
Reduction: Reduction of disulfide bonds can lead to the denaturation of the peptide.
Substitution: Amino acid residues in secretin can be substituted with other amino acids to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution reactions: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products:
Oxidized secretin: Contains disulfide bonds that enhance stability.
Reduced secretin: Lacks disulfide bonds and is less stable.
This compound analogs: Modified peptides with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Applications
Secrepan in Gastrinoma Localization
this compound has been employed in the localization of gastrin-secreting tumors (gastrinomas). The SASI (secretin-stimulated arterial sampling) test using this compound is a critical diagnostic tool. In a study involving patients with gastrinoma, the administration of this compound resulted in significant increases in serum gastrin levels, aiding in tumor localization and surgical planning. The biochemical cure was achieved in 87.5% of patients undergoing surgical intervention after positive secretin tests .
Case Study: Gastrinoma Treatment
A clinical study reported that 14 out of 16 patients achieved biochemical cure post-surgery, with effective use of this compound for preoperative assessment . The secretin test involved intravenous administration of this compound, followed by serum gastrin level measurements at intervals. This method proved to be a reliable indicator for identifying gastrinomas.
Therapeutic Uses in Autism Spectrum Disorders (ASD)
This compound has been investigated for its potential therapeutic effects on children with Autism Spectrum Disorders (ASD). A systematic review highlighted that while some studies explored the use of secretin to alleviate symptoms associated with ASD, results were largely inconclusive. The majority indicated no significant impact on core symptoms of autism .
Clinical Trials Overview
- Participants: Various trials included children diagnosed with ASD.
- Dosage: Typically involved intravenous administration of this compound.
- Outcomes: Primary outcomes focused on behavioral improvements and changes in irritability levels. Most studies reported minimal to no significant changes compared to control groups receiving placebo .
Effects on Peptic Ulcers and Gastrointestinal Motility
This compound has also been studied for its effects on gastrointestinal motility and conditions like chronic peptic ulcers. Research indicated that continuous intravenous infusion of this compound showed favorable outcomes in patients with acute gastric mucosal lesions (AGML) compared to those with chronic peptic ulcers .
Data Table: Clinical Outcomes of this compound Administration
Study Focus | Condition Treated | Administration Method | Outcome Summary |
---|---|---|---|
Gastrinoma Localization | Gastrinoma | IV this compound | 87.5% biochemical cure post-surgery |
Autism Spectrum Disorders | ASD | IV this compound | No significant behavioral improvement noted |
Peptic Ulcer Treatment | AGML vs Chronic Peptic Ulcer | Continuous IV infusion | Favorable effects observed in AGML cases |
Research Insights and Future Directions
While this compound has demonstrated utility in specific clinical applications, ongoing research is necessary to fully understand its mechanisms and optimize its use across different medical conditions. Future studies should focus on:
- Long-term effects and safety profiles.
- Comparative effectiveness against other treatment modalities.
- Broader applications beyond current indications.
Wirkmechanismus
Secrepan exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, secretin activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and induces the secretion of bicarbonate and water from pancreatic duct cells . This compound also inhibits gastric acid secretion and delays gastric emptying by acting on parietal cells and smooth muscle cells in the stomach .
Vergleich Mit ähnlichen Verbindungen
Secrepan belongs to the secretin/glucagon/vasoactive intestinal polypeptide (VIP) family of gastrointestinal hormones. Similar compounds include:
Glucagon: Regulates blood glucose levels by promoting glycogen breakdown in the liver.
Vasoactive Intestinal Polypeptide (VIP): Involved in smooth muscle relaxation, vasodilation, and water secretion in the intestines.
Gastric Inhibitory Polypeptide (GIP): Stimulates insulin secretion in response to oral glucose intake.
Uniqueness of this compound: this compound is unique in its ability to regulate the pH of the duodenum by stimulating bicarbonate secretion from the pancreas and inhibiting gastric acid secretion. This dual action helps protect the intestinal lining from damage caused by acidic chyme .
Biologische Aktivität
Secrepan, a synthetic analog of secretin, is primarily known for its gastrointestinal functions and has been studied for its potential neurological effects, particularly in the context of autism spectrum disorders (ASD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical findings, and efficacy based on diverse research sources.
This compound operates through several biological pathways:
- Cholinergic Modulation : Similar to secretin, this compound may influence cholinergic signaling. Acetylcholine (ACh) plays a crucial role in cognitive functions such as memory and attention. Enhancements in cholinergic activity have been linked to improvements in social interactions and cognitive rigidity, particularly in ASD models .
- Neurotransmitter Regulation : this compound's potential effects on neurotransmitter systems, particularly dopamine and serotonin, have been explored. It is hypothesized that this compound may enhance the turnover of these neurotransmitters in the central nervous system (CNS), which could lead to improvements in mood and cognitive function .
Efficacy in Autism Spectrum Disorders
This compound has been evaluated in multiple clinical trials focusing on its effectiveness for treating symptoms associated with ASD. The following table summarizes key findings from various studies:
Case Studies
A notable case series reported significant improvements in three children with ASD following treatment with intravenous secretin during routine gastrointestinal evaluations. These initial observations spurred interest in further research; however, subsequent studies largely failed to replicate these findings consistently .
Research Limitations
Despite the initial excitement surrounding this compound's potential benefits for ASD, extensive reviews have highlighted several limitations:
- Lack of Robust Evidence : Most randomized controlled trials (RCTs) indicate no significant differences between this compound treatment and placebo groups concerning core symptoms of ASD. A systematic review concluded that the strength of evidence against its effectiveness is high .
- Short Follow-Up Periods : Many studies assessed outcomes only within short time frames (3-12 weeks), limiting the understanding of long-term effects .
Eigenschaften
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-2-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C130H219N43O42/c1-59(2)43-78(118(206)172-99(65(13)14)126(214)215)151-94(182)53-148-104(192)75(31-34-91(132)180)156-113(201)81(46-62(7)8)163-115(203)82(47-63(9)10)161-107(195)72(28-22-38-145-128(136)137)153-110(198)76(32-35-92(133)181)157-114(202)80(45-61(5)6)159-106(194)71(27-21-37-144-127(134)135)152-102(190)66(15)150-120(208)87(55-174)168-117(205)86(52-98(188)189)165-109(197)73(29-23-39-146-129(138)139)154-112(200)79(44-60(3)4)160-108(196)74(30-24-40-147-130(140)141)155-121(209)89(57-176)169-116(204)83(48-64(11)12)162-111(199)77(33-36-96(184)185)158-122(210)90(58-177)170-125(213)101(68(17)179)173-119(207)84(49-69-25-19-18-20-26-69)166-124(212)100(67(16)178)171-95(183)54-149-105(193)85(51-97(186)187)164-123(211)88(56-175)167-103(191)70(131)50-93-142-41-42-143-93/h18-20,25-26,41-42,59-68,70-90,99-101,174-179H,21-24,27-40,43-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H,142,143)(H,148,192)(H,149,193)(H,150,208)(H,151,182)(H,152,190)(H,153,198)(H,154,200)(H,155,209)(H,156,201)(H,157,202)(H,158,210)(H,159,194)(H,160,196)(H,161,195)(H,162,199)(H,163,203)(H,164,211)(H,165,197)(H,166,212)(H,167,191)(H,168,205)(H,169,204)(H,170,213)(H,171,183)(H,172,206)(H,173,207)(H,184,185)(H,186,187)(H,188,189)(H,214,215)(H4,134,135,144)(H4,136,137,145)(H4,138,139,146)(H4,140,141,147) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNIUBFRGPFELP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=NC=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C130H219N43O42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67307-60-2 (citrate (salt)) | |
Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
3056.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393-25-5 | |
Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secretin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.